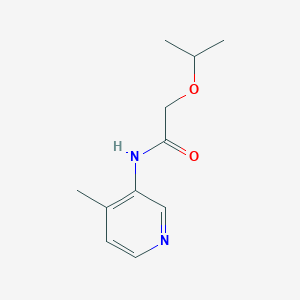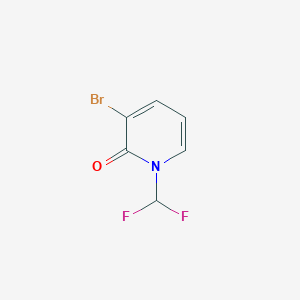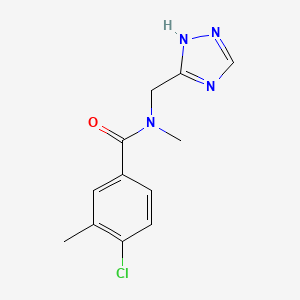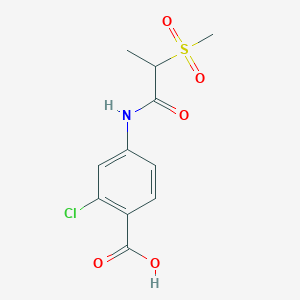![molecular formula C11H15ClN4O2 B6642426 3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642426.png)
3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one, also known as CP-690,550, is a small molecule compound that has been extensively studied for its potential therapeutic applications. CP-690,550 belongs to a class of compounds known as Janus kinase inhibitors, which target the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is involved in a wide range of cellular processes, including immune response, inflammation, and hematopoiesis.
Applications De Recherche Scientifique
3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, 3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has been shown to inhibit JAK3, a protein that is involved in the immune response. By blocking JAK3, 3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one can reduce the activity of immune cells that are involved in the inflammatory response, leading to a reduction in inflammation and tissue damage.
Mécanisme D'action
3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one is a selective inhibitor of JAK3, which is involved in the signaling pathway of several cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). By inhibiting JAK3, 3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one can reduce the activity of immune cells that are involved in the inflammatory response, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has been shown to be effective in reducing the symptoms of autoimmune diseases in preclinical and clinical studies. In a phase II clinical trial, 3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one was shown to be effective in reducing the symptoms of rheumatoid arthritis, with a significant reduction in the number of swollen and tender joints. 3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has also been shown to be effective in reducing the symptoms of psoriasis and inflammatory bowel disease in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has several advantages for lab experiments, including its high selectivity for JAK3 and its ability to inhibit the activity of several cytokines. However, 3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of 3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one. One area of research is the development of more potent and selective JAK3 inhibitors that can be used in the treatment of autoimmune diseases. Another area of research is the investigation of the role of JAK3 in other diseases, such as cancer and infectious diseases. Additionally, the use of 3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one in combination with other drugs or therapies is an area of ongoing research. Finally, the development of new formulations of 3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one with improved solubility and bioavailability is an area of interest for pharmaceutical companies.
Méthodes De Synthèse
3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one can be synthesized using a multi-step process that involves the reaction of 5-chloropyrimidine-2-amine with 4-morpholinepropan-1-one in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis of 3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has been described in several publications, including a patent by Pfizer Inc.
Propriétés
IUPAC Name |
3-[(5-chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O2/c12-9-7-14-11(15-8-9)13-2-1-10(17)16-3-5-18-6-4-16/h7-8H,1-6H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEVKCYSXLKASM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCNC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid](/img/structure/B6642344.png)


![N-tert-butyl-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)propanamide](/img/structure/B6642364.png)


![3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642388.png)

![1,4-Difluoro-2-[(sulfamoylamino)methyl]benzene](/img/structure/B6642405.png)

![N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)propanamide](/img/structure/B6642413.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-1-piperidin-1-ylpropan-1-one](/img/structure/B6642418.png)

